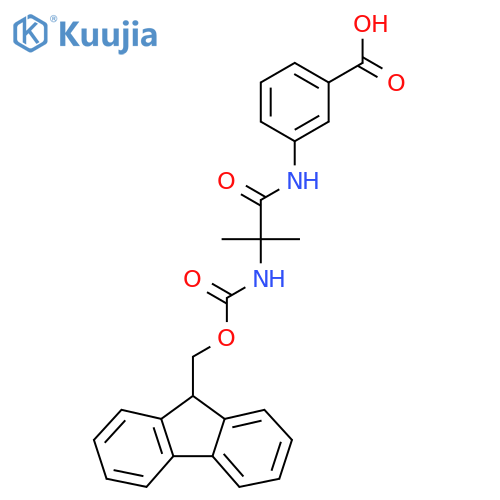Cas no 2172048-76-7 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid)

2172048-76-7 structure
商品名:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
- 2172048-76-7
- EN300-1489098
-
- インチ: 1S/C26H24N2O5/c1-26(2,24(31)27-17-9-7-8-16(14-17)23(29)30)28-25(32)33-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h3-14,22H,15H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
- InChIKey: ACXGQDWNLLPNDA-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NC1C=CC=C(C(=O)O)C=1)=O)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 444.16852187g/mol
- どういたいしつりょう: 444.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 105Ų
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1489098-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid |
2172048-76-7 | 100mg |
$490.0 | 2023-09-28 | ||
| Enamine | EN300-1489098-250mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid |
2172048-76-7 | 250mg |
$513.0 | 2023-09-28 | ||
| Enamine | EN300-1489098-2500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid |
2172048-76-7 | 2500mg |
$1089.0 | 2023-09-28 | ||
| Enamine | EN300-1489098-10.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid |
2172048-76-7 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1489098-0.25g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid |
2172048-76-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1489098-50mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid |
2172048-76-7 | 50mg |
$468.0 | 2023-09-28 | ||
| Enamine | EN300-1489098-5000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid |
2172048-76-7 | 5000mg |
$1614.0 | 2023-09-28 | ||
| Enamine | EN300-1489098-0.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid |
2172048-76-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1489098-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid |
2172048-76-7 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1489098-2.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid |
2172048-76-7 | 2.5g |
$6602.0 | 2023-06-05 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
2172048-76-7 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid) 関連製品
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
